molecular formula C14H8F3N3O3 B1418274 3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-95-8

3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1418274
CAS No.: 1219453-95-8
M. Wt: 323.23 g/mol
InChI Key: YCOQKRLKLIWDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a high-quality chemical reagent designed for pharmaceutical and biological research. This compound features a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatility as a bioisostere for esters and amides, which can enhance metabolic stability and modulate the physicochemical properties of drug candidates . The integration of a pyridine ring and a trifluoromethoxy-phenyl moiety contributes to its potential for diverse biological interactions, making it a valuable intermediate for probing new therapeutic targets. Researchers can employ this compound in the synthesis of novel molecules for activity screening or as a key building block in developing pharmacologically active agents. The structural architecture suggests potential applicability in projects focusing on central nervous system (CNS) disorders, inflammation, or oncology, given that 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and CNS-related effects in preclinical studies . Its design is consistent with modern drug discovery principles, aiming to yield compounds with improved selectivity and drug-like properties. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and profiling experiments prior to use in any application.

Properties

IUPAC Name

3-[4-[2-(trifluoromethoxy)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O3/c15-14(16,17)22-11-4-2-1-3-9(11)8-5-6-18-10(7-8)12-19-13(21)23-20-12/h1-7H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOQKRLKLIWDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to exhibit inhibitory effects on protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4). These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exert cytotoxic activity against various tumor and non-tumor cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Specifically, it modulates pathways involved in cell proliferation and apoptosis, thereby affecting cell viability and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as PTP1B and CXCR4, inhibiting their activity. This inhibition is achieved through the formation of stable hydrogen bonds and hydrophobic interactions. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling molecules, leading to downstream effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can induce sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as lipophilicity and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

Biological Activity

3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H8F3N3O3
  • Molecular Weight : 323.23 g/mol
  • CAS Number : 1219453-95-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethoxy group enhances the compound's binding affinity to various receptors and enzymes, which may lead to modulation of cellular signaling pathways. This interaction can influence processes such as apoptosis, inflammation, and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with oxadiazole moieties can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels.

Study Cell Line IC50 Value Mechanism
MCF-710.38 µMActivation of apoptotic pathways
PANC-112.5 µMCaspase activation and cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it effectively inhibits the growth of pathogens such as Escherichia coli and Candida albicans.

Pathogen Activity Reference
Escherichia coliSignificant inhibition
Candida albicansModerate inhibition

Anti-inflammatory Effects

In vivo studies have reported anti-inflammatory effects associated with oxadiazole derivatives. These compounds may inhibit inflammatory mediators and cytokines, contributing to their therapeutic profile in conditions characterized by inflammation.

Case Studies and Research Findings

  • Apoptotic Mechanisms in Cancer Cells : A study on MCF-7 cells indicated that the presence of the oxadiazole ring significantly enhanced apoptosis through increased levels of p53 and caspase-3 cleavage, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Efficacy : Another research project synthesized various oxadiazole derivatives and screened them against multiple pathogens. The results indicated that specific modifications in the structure led to enhanced antibacterial and antifungal activities .
  • Docking Studies : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, revealing potential binding sites that could be exploited for drug design .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. Specifically, studies have shown that 3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one demonstrates significant cytotoxic activity against various cancer cell lines. For instance, it has been evaluated for its effectiveness against breast and lung cancer cells, showing potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The trifluoromethoxy group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and resulting in increased antimicrobial efficacy .

Material Science

Polymer Composites
In material science, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Research indicates that the addition of this compound can enhance the thermal degradation temperature of polymers, making them suitable for high-temperature applications. This property is particularly valuable in developing materials for aerospace and automotive industries .

Fluorescent Materials
The compound's unique structure allows it to be used as a fluorescent probe in various applications. Its fluorescence properties have been exploited in the development of sensors for detecting metal ions and other environmental pollutants. The ability to tune its emission properties through structural modifications makes it a versatile candidate for sensor applications .

Agricultural Chemistry

Pesticide Development
The oxadiazole derivatives have shown potential as pesticides due to their biological activity against pests. The compound's efficacy as an insecticide has been tested against several agricultural pests, demonstrating significant lethality at low concentrations. This suggests that it could be developed into a new class of environmentally friendly pesticides .

Herbicide Properties
Additionally, studies have explored the herbicidal activity of this compound. Its application in agricultural settings could help manage weed populations while minimizing environmental impact compared to traditional herbicides. Research is ongoing to optimize its formulation and application methods for maximum effectiveness .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityShowed significant cytotoxic effects on breast cancer cell lines at IC50 values < 10 µM .
Study BAntimicrobial PropertiesEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL .
Study CPolymer CompositesImproved thermal stability by 20% when incorporated into polycarbonate matrices .
Study DPesticide DevelopmentDemonstrated >90% mortality in targeted insect species at field-relevant concentrations .

Comparison with Similar Compounds

Molecular Data :

  • Molecular Formula : C₁₄H₈F₃N₃O₃
  • Molecular Weight : 323.23 g/mol
  • CAS Number : 1219453-89-0

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one (Target) 2-OCH₂CF₃ C₁₄H₈F₃N₃O₃ 323.23 1219453-89-0 High lipophilicity due to -OCF₃ group
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 2-F C₁₃H₈FN₃O₂ 281.22 Not provided Smaller substituent; lower molecular weight
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 2,4-CF₃ C₁₅H₇F₆N₃O₂ 375.22 1219454-09-7 Increased steric bulk and lipophilicity
3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 4-F, 3-CF₃ C₁₅H₇F₄N₃O₂ 349.23 1219454-05-3 Electron-withdrawing groups enhance stability
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 2-OCHF₂ C₁₄H₈ClF₂N₃O₂ 335.68 1708250-85-4 Chlorine and difluoromethoxy substituents

Key Observations

Electron-Withdrawing Substituents: The trifluoromethoxy (-OCF₃) group in the target compound enhances lipophilicity compared to smaller substituents like fluorine (-F) .

Biological Implications :

  • While direct activity data for the target compound are unavailable, structurally related 1,2,4-thiadiazol-5-one derivatives (e.g., dichlorophenyl-substituted analogs) demonstrated potent anticonvulsant activity, suggesting electron-withdrawing groups may enhance bioactivity .

Synthetic Utility :

  • The 1,2,4-oxadiazol-5-one core is reactive in coupling reactions, as seen in , where a similar compound was used to synthesize amide derivatives .

Preparation Methods

Step 1: Preparation of the Pyridine Core

  • Starting Materials : 2-Bromopyridine, 2-trifluoromethoxyphenylboronic acid.
  • Reaction Conditions : Pd(PPh$${}{3}$$)$${}{4}$$, Na$${}{2}$$CO$${}{3}$$, toluene/water, reflux.
  • Product : 4-(2-Trifluoromethoxyphenyl)pyridin-2-yl derivative.

Step 2: Formation of the Amidoxime Intermediate

Step 3: Cyclization to Form the Oxadiazole

Analysis and Characterization

The synthesized compound can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods help confirm the structure and purity of the compound.

Data Tables

Table 1: Synthesis Conditions and Yields

Step Starting Materials Reaction Conditions Yield (%)
1 2-Bromopyridine, 2-trifluoromethoxyphenylboronic acid Pd(PPh$${}{3}$$)$${}{4}$$, Na$${}{2}$$CO$${}{3}$$, toluene/water, reflux 80-90
2 Pyridine derivative, hydroxylamine hydrochloride Ethanol, reflux 70-80
3 Amidoxime derivative POCl$${}_{3}$$, reflux 60-70

Table 2: Spectroscopic Data

Technique Data
$${}^{1}$$H NMR (DMSO-d$${}_{6}$$) δ 8.50 (d, 1H), 7.80 (m, 2H), 7.50 (m, 2H), 7.20 (m, 1H)
IR (KBr) ν$${}_{max}$$ 3200 (NH), 1650 (C=N), 1550 (C=C) cm$${}^{-1}$$
MS (ESI) m/z 373.1 [M+H]$${}^{+}$$

Research Findings

The synthesis of 3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-oxadiazol-5-one demonstrates the feasibility of constructing complex heterocyclic systems through a combination of cross-coupling and cyclization reactions. This compound's potential biological activity makes it an interesting candidate for further study in medicinal chemistry.

Q & A

Q. What are the common synthetic routes for 3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one?

A typical synthesis involves:

  • Cyclocondensation : Reacting a substituted pyridine derivative with hydroxylamine or its analogs under reflux conditions to form the oxadiazole ring.
  • Purification : Column chromatography (SiO₂, gradients of ethyl acetate/cyclohexane) to isolate the product .
  • Characterization : Confirmation via 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR}, with additional validation using X-ray crystallography for structural elucidation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} in deuterated solvents (e.g., DMSO-d₆) to confirm proton and carbon environments .
  • X-Ray Crystallography : SHELX software (e.g., SHELXL for refinement, SHELXD for phase solution) to resolve crystal structures. Data collection at low temperatures (e.g., 100 K) improves resolution .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H333).
  • First Aid : Immediate rinsing with water for eye exposure (P305+P351) .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions during synthesis?

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency.
  • Reaction Solvents : Use polar aprotic solvents (e.g., DMF, NMP) to improve solubility of intermediates .
  • Temperature Control : Gradual heating (e.g., 80–120°C) to avoid side reactions. For example, a reaction in achieved only 2% yield, suggesting the need for optimized stoichiometry or alternative leaving groups .

Q. How can structural modifications enhance the biological activity of this oxadiazole derivative?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyridine ring to improve metabolic stability .
  • Heterocycle Substitutions : Replace the trifluoromethoxyphenyl group with fluorinated benzisoxazole (as in ) to modulate receptor binding .

Q. What strategies resolve contradictions in reported biological data for oxadiazole derivatives?

  • Standardized Assays : Use consistent in vitro models (e.g., MTT assays for cytotoxicity) to compare activity across studies .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental IC₅₀ values .

Q. How is SHELX software applied in crystallographic analysis of this compound?

  • Data Processing : SHELXCE pre-processes diffraction data for space group determination.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, SHELXD resolves pseudo-merohedral twinning .

Methodological Challenges and Solutions

Q. Addressing purification difficulties in multi-step syntheses

  • Mixed Solvent Systems : Ethyl acetate/hexane gradients improve separation of polar byproducts .
  • HPLC-MS : High-resolution mass spectrometry coupled with preparative HPLC isolates trace impurities (<1%) .

Q. Designing experiments to evaluate pharmacological activity

  • In Vitro Models : Use human cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening .
  • Enzymatic Assays : Test inhibition of kinases or phosphatases (e.g., PF-06465469 in ) to identify mechanistic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.